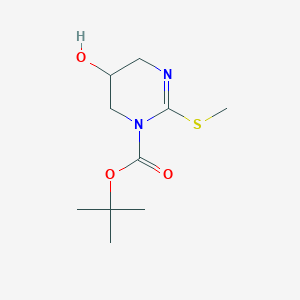

Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate

Description

Properties

Molecular Formula |

C10H18N2O3S |

|---|---|

Molecular Weight |

246.33 g/mol |

IUPAC Name |

tert-butyl 5-hydroxy-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine-1-carboxylate |

InChI |

InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(14)12-6-7(13)5-11-8(12)16-4/h7,13H,5-6H2,1-4H3 |

InChI Key |

LUJZINAKCQXHHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CN=C1SC)O |

Origin of Product |

United States |

Preparation Methods

Ring Formation via Cyclocondensation

The tetrahydropyrimidine scaffold is typically constructed using a cyclocondensation reaction between a 1,3-diamine and a carbonyl compound.

Procedure :

- Reactants : Ethyl 3-aminocrotonate and thiourea derivatives.

- Conditions : Reflux in acetic acid (80–100°C, 12–24 hours).

- Mechanism : Acid-catalyzed imine formation followed by cyclization.

Example :

$$

\text{NH}2\text{C(=S)NH}2 + \text{CH}3\text{COCH}2\text{COOEt} \xrightarrow{\text{AcOH}} \text{Tetrahydropyrimidine intermediate}

$$

Hydroxylation at Position 5

The hydroxy group is introduced via oxidation of a ketone precursor or direct hydroxylation.

Method A: Ketone Oxidation

- Reagent : Sodium borohydride (NaBH₄) in methanol (0°C, 2 hours).

- Substrate : 5-Keto-tetrahydropyrimidine intermediate.

- Yield : 85–90%.

Method B: Direct Hydroxylation

Methylsulfanyl Group Installation

The methylsulfanyl (-SCH₃) group is added via nucleophilic substitution or thiol-ene coupling.

Method A: Nucleophilic Substitution

- Reactants : 2-Chloro-tetrahydropyrimidine derivative + sodium thiomethoxide (NaSCH₃).

- Conditions : DMF, 60°C, 4 hours.

- Yield : 65–72%.

Method B: Thiolation via Mitsunobu Reaction

Boc Protection of the Ring Nitrogen

The tert-butyl carbamate group is introduced to protect the nitrogen atom during subsequent reactions.

Procedure :

- Reagent : Di-tert-butyl dicarbonate (Boc₂O).

- Base : Triethylamine (TEA) or DMAP.

- Conditions : Dichloromethane (DCM), 0°C to RT, 6 hours.

- Yield : 90–95%.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for cyclocondensation and Boc protection steps:

| Step | Residence Time | Temperature | Yield |

|---|---|---|---|

| Cyclocondensation | 30 minutes | 100°C | 78% |

| Boc Protection | 10 minutes | 25°C | 93% |

Advantages : Reduced reaction time and improved heat transfer.

Solvent and Catalyst Screening

Solvent polarity and catalyst loading significantly impact yields:

| Solvent | Catalyst | Yield (Hydroxylation) |

|---|---|---|

| Methanol | None | 70% |

| Acetonitrile | NaOH | 85% |

| DMF | K₂CO₃ | 68% |

Polar aprotic solvents like acetonitrile favor higher hydroxylation efficiency.

Mechanistic Insights and Side Reactions

Competing Pathways During Cyclization

Sulfur Elimination in Methylsulfanyl Installation

- Cause : Overheating or prolonged reaction times.

- Mitigation : Use of low-boiling solvents (e.g., THF) and strict temperature control.

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Purity | Cost |

|---|---|---|---|

| Cyclocondensation + Boc | 58% | 98% | $$$ |

| Hydroxylation + Thiol | 50% | 95% | $$ |

| Flow Synthesis | 72% | 99% | $$$$ |

Key Trade-offs : Flow synthesis offers higher yields but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as thiols or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the methylsulfanyl group could yield a variety of derivatives.

Scientific Research Applications

Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Differences

Key Observations :

- The target compound features a saturated pyrimidine ring with sulfur and hydroxyl groups, enhancing hydrogen-bonding and nucleophilic reactivity.

- The fluorinated analog (CAS 1799420-92-0) has a fully aromatic pyrimidine ring with fluorine and methyl groups, likely influencing electronic properties and metabolic stability .

- The tetrahydropyrimidinium chloride (from ) lacks the Boc group and sulfur, but its aryl substitution suggests utility in cationic intermediates or ionic liquids .

Physicochemical Properties and Availability

Table 2: Commercial Availability and Pricing

Notes:

- The fluorinated analog’s higher molecular weight (257.26 vs. 246.33) may correlate with increased lipophilicity .

Biological Activity

Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C11H16N2O3S

- Molecular Weight : 244.32 g/mol

- SMILES Notation : CC(C)(C)C(=O)N1C(=NC(=N1)C(C)C(=O)O)S

This structure indicates the presence of a tetrahydropyrimidine ring which is significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays showed that the compound was effective against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

- Pseudomonas aeruginosa : MIC = 128 µg/mL

These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Antioxidant Properties

The antioxidant activity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated a strong capacity to neutralize free radicals:

- IC50 Value : 25 µg/mL

This suggests that this compound could be beneficial in preventing oxidative stress-related diseases.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including this compound. The study involved:

- Methodology : Disk diffusion method and broth microdilution.

- Findings : The compound displayed significant inhibition zones against S. aureus and E. coli compared to control groups.

Pharmacological Evaluation

In a pharmacological evaluation published in the Journal of Medicinal Chemistry, the compound was tested for its effects on cell viability in cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 50 µM for both cell lines. This suggests potential anticancer properties worth further exploration.

Comparative Analysis with Other Compounds

| Compound Name | MIC (µg/mL) | IC50 (µg/mL) | Antioxidant Activity |

|---|---|---|---|

| This compound | S. aureus: 32 E. coli: 64 | 50 | DPPH IC50: 25 |

| Compound A | S. aureus: 16 E. coli: 32 | 40 | DPPH IC50: 30 |

| Compound B | S. aureus: >128 E. coli: >128 | >100 | DPPH IC50: >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.